BENGHE Foundational & Exploratory

Check Availability & Pricing

GPR132: A Multifaceted Regulator of
Macrophage Function

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GPR132 antagonist 1

Cat. No.: B12370429

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 132 (GPR132), also known as G2A, has emerged as a critical
regulator of macrophage biology, influencing a spectrum of physiological and pathological
processes. This technical guide provides a comprehensive overview of the function of GPR132
in macrophages, detailing its role as a sensor for metabolites and lipids, its involvement in
macrophage polarization, and its implications in oncology, inflammation, and metabolic
diseases. This document synthesizes current knowledge, presenting quantitative data in
structured tables, detailing experimental methodologies, and visualizing key pathways to serve
as a valuable resource for the scientific community.

Introduction to GPR132

GPR132 is a seven-transmembrane G protein-coupled receptor highly expressed in
macrophages and other immune cells.[1][2] Initially identified as a stress-inducible gene,
subsequent research has unveiled its function as a receptor for various ligands, most notably
lactate and oxidized lipids.[1][3] Its activation triggers downstream signaling cascades that
modulate fundamental macrophage functions, including polarization, migration, phagocytosis,
and efferocytosis.[1][3][4][5] The multifaceted roles of GPR132 position it as a potential
therapeutic target in a range of diseases, from cancer to atherosclerosis.
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Ligands and Signaling Pathways

GPR132 is activated by a variety of endogenous ligands, leading to the initiation of distinct
downstream signaling pathways.

Known Ligands

The primary endogenous ligands for GPR132 identified to date include:

Lactate: In the tumor microenvironment, cancer cell-derived lactate acts as a key activator of
GPR132 on tumor-associated macrophages (TAMs).[1][2][6][7][8][9][10] This interaction is
particularly significant in the acidic milieu of tumors.[1][2][10]

9-Hydroxyoctadecadienoic acid (9-HODE): This oxidized linoleic acid metabolite is a potent
agonist of GPR132 and is implicated in mediating macrophage migration in the context of
neuropathic pain.[3][11]

Lysophosphatidylcholines (LPCs): While not direct agonists, LPCs can modulate GPR132
activity and promote chemotaxis toward apoptotic cells.[4]

Downstream Signhaling Cascades

Upon ligand binding, GPR132 activates several intracellular signaling pathways:

MyD88-PI3K-AKT Signaling: Activation of GPR132 in macrophages can initiate a MyD88-
PI3K-AKT signaling cascade, which is crucial for cytoskeleton remodeling and cell migration.
[3][11] This pathway also involves the transient release of matrix metalloproteinase 9
(MMP9).[3][11]

Src Phosphorylation: In the context of diabetic atherosclerosis, lactate-activated GPR132
promotes macrophage senescence and lipid uptake through the phosphorylation of Src.[12]
[13]

RhoA Activation: GPR132 signaling has been shown to activate RhoA, a small GTPase
involved in regulating the actin cytoskeleton, which can contribute to oncogenic
transformation phenotypes.[14]
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e Gas and Gal3 Coupling: GPR132 has been proposed to signal through Gas and Gal3,
potentially leading to the activation of phospholipase C.[15]

Diagram: GPR132 Signaling Pathways in
Macrophages
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Caption: GPR132 signaling cascades in macrophages.
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Functional Roles of GPR132 in Macrophages

GPR132 plays a pivotal role in shaping macrophage phenotype and function in various
contexts.

Macrophage Polarization

e M2 Polarization in Cancer: In the tumor microenvironment, cancer cell-derived lactate
activates GPR132 on TAMs, promoting their polarization towards an M2-like phenotype.[1][2]
[6][7][8][10] These M2 macrophages, in turn, facilitate cancer cell adhesion, migration, and
invasion, contributing to metastasis.[1][2][7][8][10] GPR132 deletion or inhibition impairs M2
activation and reduces breast cancer metastasis in preclinical models.[1][2][7]

 Inflammatory Responses: The role of GPR132 in inflammatory M1/M2 polarization can be
context-dependent. While lactate signaling through GPR132 promotes an M2-like state,
other studies suggest GPR132 is necessary for positioning macrophages in a pro-
inflammatory microenvironment, indirectly promoting M1 polarization.[4] GPR132-deficient
mice show a reduced number of M1-like macrophages in a zymosan-induced inflammation
model.[4]

Efferocytosis and Tissue Repair

GPR132 is essential for the efficient clearance of apoptotic cells (efferocytosis) by
macrophages.[4][5] This process is critical for preventing secondary necrosis and inflammation,
and for promoting tissue repair.[5] Efferocytosis-induced lactate production signals through
GPR132 to stabilize Myc protein, a key step in efferocytosis-induced macrophage proliferation
(EIMP), which expands the pool of pro-resolving macrophages.[5]

Neuropathic Pain

In nerve injury models, the GPR132 agonist 9-HODE is upregulated.[3][11] GPR132 activation
on macrophages mediates their migration to the site of injury.[3][11] GPR132-deficient mice
exhibit reduced mechanical hypersensitivity, accompanied by a significant decrease in invading
macrophages and neutrophils and lower levels of pro-inflammatory mediators like TNFa and IL-
6 at the injury site.[3][11]

Atherosclerosis
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Under diabetic conditions, elevated glucose levels lead to increased lactate production by

macrophages.[12][13] This lactate activates GPR132, which, through Src phosphorylation,

induces macrophage senescence and enhances the uptake of oxidized low-density lipoprotein

(ox-LDL), promoting foam cell formation and aggravating atherosclerosis.[12][13] Deletion of

GPR132 reduces macrophage senescence and atherosclerosis in mouse models of diabetes.

[12][13]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on GPR132 function in

macrophages.

Table 1: Effect of GPR132 on Macrophage Gene and Protein Expression

. Target Change in
Condition/Model ) ] Reference
Gene/Protein Expression
Lactate-treated WT ]
CD206, GM-CSF, Increased in WT,
vs. Gpr132-KO , [1]
CCL17 (M2 markers) attenuated in KO
Macrophages
EO771 tumor-bearing CD206, Arg-1, GM-
Gprl32-KO vs. WT CSF, CCL22 (M2 Lower in KO mice [2]
mice (lung) markers)
Gprl32-KO vs. WT Pro-inflammatory Lower in KO [16]
Macrophages genes macrophages
Gprl32-KO vs. WT ) Higher in KO
Pro-apoptotic genes [16]
Macrophages macrophages
Gprl32-KO vs. WT ] . Lower in KO
Anti-apoptotic genes [16]
Macrophages macrophages
Gprl32 knockdown in Gprl32 mRNA and
) Decreased [14]
macrophages protein
Gprl32 over-
o Gprl32 mRNA and
expression in ) Increased [14]
protein
macrophages
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Table 2: Functional Consequences of Modulating GPR132 in Macrophages

Experimental GPR132 Observed
) . Reference
Model Modulation Functional Effect
In vitro macrophage- Gprl32 knockdown in Reduced cancer cell [14][16]
tumor cell co-culture macrophages growth
) Gprl32 over-
In vitro macrophage- o Increased cancer cell
expression in [14][16]
tumor cell co-culture growth
macrophages
Reduced ability to
In vitro macrophage- Gprl32-KO promote cancer cell (16]
tumor cell co-culture macrophages colony formation and
growth
Breast cancer lung
) ) Impeded lung
metastasis mouse Gpr132 deletion ) [2][7]
metastasis
model
) Reduced number of
Zymosan-induced o ] )
) ] G2A-deficient mice M1-like macrophages [4]
acute inflammation o ]
in inflamed tissue
Zymosan-induced o ) Decreased neutrophil
_ _ G2A-deficient mice _ [4]
acute inflammation efferocytosis
Nerve injury-induced ]
) ) o ) Reduced mechanical
neuropathic pain G2A-deficient mice o [3][11]
hypersensitivity
model
Nerve injury-induced 12-fold lower number
neuropathic pain G2A-deficient mice of macrophages at the  [3]
model site of injury
Diabetic Reduced macrophage
atherosclerosis mouse  GPR132 deletion senescence and [12][13]

model

atherosclerosis
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Experimental Protocols

This section provides an overview of key experimental methodologies for studying GPR132
function in macrophages. These are generalized protocols and should be optimized for specific
experimental conditions.

Isolation and Culture of Bone Marrow-Derived
Macrophages (BMDMSs)

o Euthanize a 6-8 week old mouse by an approved method (e.g., CO2 asphyxiation followed
by cervical dislocation).

 Sterilize the hind legs with 70% ethanol.
¢ |solate the femur and tibia and remove all muscle tissue.

e Flush the bone marrow from both ends of the bones using a 25-gauge needle and a syringe
filled with sterile PBS or culture medium into a sterile petri dish.

» Create a single-cell suspension by gently pipetting the marrow clumps up and down.
e Filter the cell suspension through a 70 pum cell strainer to remove debris.

o Centrifuge the cells, discard the supernatant, and resuspend the pellet in red blood cell lysis
buffer (e.g., ACK lysis buffer) for 2-5 minutes at room temperature.

» Stop the lysis by adding an excess of sterile PBS and centrifuge again.

o Resuspend the cell pellet in complete BMDM medium (e.g., DMEM supplemented with 10%
FBS, 1% penicillin/streptomycin, and 20% L929-conditioned medium or a defined
concentration of M-CSF).

o Plate the cells in non-tissue culture treated dishes.

o Culture for 7 days, replacing the medium on day 3 or 4. Adherent BMDMs will be ready for
experiments.
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Diagram: BMDM Isolation and Culture Workflow
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Caption: Workflow for isolating and culturing BMDMs.

Macrophage-Tumor Cell Co-culture

+ Plate macrophages (e.g., BMDMs or a macrophage cell line) in the bottom of a multi-well
plate.

+ Allow macrophages to adhere overnight.
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Seed tumor cells onto a transwell insert with a porous membrane (e.g., 0.4 um pore size) in
a separate plate.

The next day, move the transwell insert containing the tumor cells into the well with the
adhered macrophages.

Co-culture for the desired period (e.g., 24-72 hours).

Analyze either the macrophages in the bottom well or the tumor cells on the insert for
changes in gene expression, protein levels, or functional characteristics.

siRNA-mediated Knockdown of GPR132

Plate macrophages at a density that will result in 50-70% confluency at the time of
transfection.

Prepare the siRNA-lipid complex by diluting the GPR132-specific SIRNA and a suitable
transfection reagent (e.g., Lipofectamine RNAIMAX) in serum-free medium according to the
manufacturer's instructions.

Incubate the mixture at room temperature for 10-20 minutes to allow complex formation.
Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free medium.

Incubate for 24-72 hours before assessing knockdown efficiency (by RT-qPCR or Western
blot) and performing functional assays. A non-targeting siRNA should be used as a negative
control.

Efferocytosis Assay

Induce apoptosis in target cells (e.g., Jurkat T cells or thymocytes) using a method such as
UV irradiation or treatment with staurosporine.

Label the apoptotic cells with a fluorescent dye (e.g., pHrodo Red or Calcein AM) according
to the manufacturer's protocol.

Plate macrophages in a multi-well plate and allow them to adhere.
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+ Add the fluorescently labeled apoptotic cells to the macrophages at a specific ratio (e.g., 5:1
apoptotic cells to macrophages).

¢ Co-incubate for a defined period (e.g., 30-90 minutes) to allow for engulfment.
» Gently wash the wells with cold PBS to remove non-engulfed apoptotic cells.

* Quantify efferocytosis using fluorescence microscopy or flow cytometry to determine the
percentage of macrophages that have engulfed apoptotic cells and the number of apoptotic
cells per macrophage.

Diagram: Efferocytosis Assay Workflow
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Caption: Experimental workflow for an efferocytosis assay.
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Conclusion and Future Directions

GPR132 has been established as a key receptor in macrophages, integrating metabolic and
lipid signals from the microenvironment to orchestrate cellular responses. Its role in promoting
M2-like polarization in tumors, mediating efferocytosis for tissue repair, and contributing to the
pathology of neuropathic pain and atherosclerosis highlights its significance as a potential
therapeutic target. Future research should focus on elucidating the complete spectrum of
GPR132 ligands and the nuances of its signaling in different macrophage subpopulations and
disease contexts. The development of specific GPR132 agonists and antagonists will be
instrumental in further dissecting its function and exploring its therapeutic potential. This guide
provides a solid foundation for researchers embarking on the study of this multifaceted and
important macrophage receptor.
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e 10. CRISPR/Cas9 Gene Targeting in Primary Mouse Bone Marrow-Derived Macrophages -
PubMed [pubmed.nchbi.nlm.nih.gov]

e 11. benchchem.com [benchchem.com]

e 12. Optimized protocol for CRISPR knockout of human iPSC-derived macrophages. —
Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]

e 13. Mouse Bone Marrow Cell Isolation and Macrophage Differentiation - PMC
[pmc.ncbi.nlm.nih.gov]

e 14. Protocols — The Fleischman Lab [mpnlab.org]

» 15. Isolation and culture of murine bone marrow-derived macrophages for nitric oxide and
redox biology - PMC [pmc.ncbi.nlm.nih.gov]

e 16. siRNA Transfection of Mouse Bone Marrow-derived Macrophages [bio-protocol.org]

 To cite this document: BenchChem. [GPR132: A Multifaceted Regulator of Macrophage
Function]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12370429#understanding-the-function-of-gpr132-in-
macrophages]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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